molecular formula C14H18BrNO B14139308 N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide CAS No. 850634-43-4

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide

Cat. No.: B14139308
CAS No.: 850634-43-4
M. Wt: 296.20 g/mol
InChI Key: NVTDKDSJNZSVEW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is an organic compound with the molecular formula C14H18BrNO This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further connected to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being carried out at temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted acetamides depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Dehalogenated acetamides

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylacetamide group play crucial roles in modulating the compound’s activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentylacetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research .

Properties

CAS No.

850634-43-4

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17)

InChI Key

NVTDKDSJNZSVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCCC2)Br

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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